Acetic acid; pralmorelin

Growth hormone secretagogue GH release potency GHS-R1a agonism

Pralmorelin (INN), also known as growth hormone-releasing peptide 2 (GHRP-2, KP-102), is a synthetic hexapeptide ghrelin mimetic with the sequence D-Ala-D-β-Nal-Ala-Trp-D-Phe-Lys-NH₂ (MW ~817 Da) that acts as a potent agonist at the ghrelin/growth hormone secretagogue receptor (GHS-R1a). It is the first and only growth hormone secretagogue (GHS) to receive clinical marketing approval, launched in Japan in 2005 as GHRP Kaken 100, a single-dose parenteral diagnostic formulation for the assessment of growth hormone deficiency (GHD).

Molecular Formula C47H59N9O8
Molecular Weight 878.0 g/mol
Cat. No. B12463462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid; pralmorelin
Molecular FormulaC47H59N9O8
Molecular Weight878.0 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.CC(=O)O
InChIInChI=1S/C45H55N9O6.C2H4O2/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;1-2(3)4/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);1H3,(H,3,4)/t27-,28+,36+,37-,38-,39+;/m1./s1
InChIKeyITKWTNXSQFOONQ-DTAFKERUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pralmorelin (GHRP-2) Acetate: Ghrelin Receptor Agonist with Regulatory Clearance for Diagnostic Growth Hormone Assessment


Pralmorelin (INN), also known as growth hormone-releasing peptide 2 (GHRP-2, KP-102), is a synthetic hexapeptide ghrelin mimetic with the sequence D-Ala-D-β-Nal-Ala-Trp-D-Phe-Lys-NH₂ (MW ~817 Da) that acts as a potent agonist at the ghrelin/growth hormone secretagogue receptor (GHS-R1a) [1]. It is the first and only growth hormone secretagogue (GHS) to receive clinical marketing approval, launched in Japan in 2005 as GHRP Kaken 100, a single-dose parenteral diagnostic formulation for the assessment of growth hormone deficiency (GHD) [2]. Originally developed by Polygen (Germany) and Tulane University (USA), pralmorelin is orally active and stimulates pulsatile GH secretion via dual hypothalamic and pituitary sites of action, with GH-releasing potency exceeding that of exogenously administered GHRH [3].

Why GHS-R1a Agonists Cannot Be Interchanged: Structural Selectivity Divergence in the Pralmorelin (GHRP-2) Class


Although pralmorelin, GHRP-6, ipamorelin, and hexarelin all target GHS-R1a, they exhibit quantifiably divergent pharmacological profiles in GH release potency, ACTH/cortisol co-secretion, somatostatin sensitivity, receptor desensitization kinetics, and pharmacokinetic half-life [1]. These differences arise from specific amino acid substitutions in the hexapeptide pharmacophore — position 1 (D-Ala vs Aib vs His), position 2 (D-β-Nal vs D-Trp), and position 3 (Ala vs D-2-Nal vs Trp) — that independently modulate receptor binding affinity, Gαq coupling bias, and off-target pathway engagement [2]. Substituting one GHS-R1a agonist for another without accounting for these quantitative differences introduces uncontrolled variables in GH output magnitude, HPA axis co-activation, and temporal GH profile shape, making compounds within this class non-interchangeable for research or diagnostic applications [1].

Pralmorelin (GHRP-2) Acetate Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


GH-Releasing Potency: 2- to 3-Fold Superiority of Pralmorelin Over GHRP-6 in Rats and Humans

Pralmorelin (GHRP-2) demonstrates approximately 2- to 3-fold greater GH-releasing efficacy than its closest structural analog GHRP-6, establishing it as the most potent peptidyl GHRP identified to date. This potency advantage has been confirmed across both rat models and human subjects [1]. In rat studies, pralmorelin produced a two-fold to three-fold increase in GH release compared with GHRP-6 after intravenous administration [2]. Co-administration of GHRP-2 and GHRP-6 at maximal concentrations produced no further GH release than either alone, confirming they act via the same receptor but with GHRP-2 achieving higher intrinsic efficacy [3].

Growth hormone secretagogue GH release potency GHS-R1a agonism

GHS-R1a Receptor Binding Affinity: Pralmorelin Exhibits 3- to 5-Fold Higher Affinity Than Ipamorelin

Pralmorelin binds to the GHS-R1a receptor with a Ki of approximately 0.3–0.4 nM, representing approximately 3- to 5-fold higher affinity than ipamorelin (Ki ~1.0–1.5 nM) [1]. This higher receptor affinity translates into quantitatively greater GH peak responses: at 1 µg/kg i.v. in rats, pralmorelin produces approximately 46–52 ng/mL peak GH versus ipamorelin's approximately 34–38 ng/mL — a ~1.3- to 1.5-fold GH advantage that is reproducible across species [1]. In primary rat pituitary cells, pralmorelin induces GH release with an EC₅₀ of 1.8 nM and binds to human hypothalamic membranes with an IC₅₀ of 16 nM [2].

Receptor binding affinity GHS-R1a Ki GH secretagogue selectivity

Somatostatin Insensitivity: Pralmorelin Maintains GH-Releasing Activity Under Conditions Where GHRH Fails

Pralmorelin's GH-releasing activity is significantly less sensitive to suppression by endogenous somatostatin compared with growth hormone-releasing hormone (GHRH). In conscious dogs, pralmorelin maintained robust GH-releasing activity while GHRH failed to increase serum GH levels — a direct demonstration of divergent somatostatin susceptibility [1]. In conscious rats, pralmorelin was more potent than exogenously injected GHRH; however, under pentobarbital anesthesia (which reduces endogenous somatostatin secretion), pralmorelin and GHRH displayed almost equivalent GH-releasing potency, confirming that somatostatin tone differentially suppresses GHRH-mediated but not pralmorelin-mediated GH secretion [1].

Somatostatin resistance GH secretagogue pharmacology Pituitary GH regulation

ACTH/Cortisol Co-Secretion Profile: Pralmorelin Occupies an Intermediate Selectivity Position Between Ipamorelin (Neutral) and GHRP-6 (Highest ACTH Release)

GHS-R1a agonists differ substantially in their ACTH/cortisol co-secretory activity, positioning pralmorelin at an intermediate point on this selectivity spectrum. Pralmorelin increases ACTH by approximately 1.8- to 2.2-fold above baseline at standard research doses, with cortisol rising approximately 1.4- to 1.8-fold [1]. In contrast, ipamorelin produces no statistically significant ACTH elevation (ACTH: 42 ± 8 vs. vehicle 38 ± 6 pg/mL, NS) at doses producing maximal GH secretion [1]. GHRP-6 sits at the opposite end of the spectrum with ACTH increases of approximately 2.5- to 3.0-fold [1]. The ACTH release by pralmorelin is mediated mainly via hypothalamic corticotropin-releasing factor (CRF), as demonstrated by CRF antagonist blockade [2].

ACTH co-secretion GHS-R1a selectivity spectrum HPA axis activation

Regulatory Milestone: Pralmorelin Is the Only GHS-R1a Agonist to Achieve Clinical Marketing Approval as a Diagnostic Agent

Pralmorelin (brand name GHRP Kaken 100) is the first and only growth hormone secretagogue to receive clinical marketing approval, launched in Japan in 2005 by Kaken Pharmaceutical as a parenteral diagnostic agent for the assessment of growth hormone deficiency (GHD) [1]. The diagnostic test uses a cut-off peak GH value of 9.0–15.0 µg/L following intravenous administration of 2 µg/kg (pediatric) or 100 µg (adult) pralmorelin hydrochloride to discriminate GHD patients from healthy controls [2]. In contrast, GHRP-6, ipamorelin, hexarelin, and MK-677 (ibutamoren) have not achieved regulatory marketing authorization for any clinical indication, remaining exclusively as investigational compounds [3].

Regulatory approval GH deficiency diagnosis Clinical diagnostic agent

Pharmacokinetic Half-Life and Oral Bioavailability: Pralmorelin Offers Intermediate Duration with Superior Oral Availability Among Peptidyl GHRPs

Pralmorelin exhibits a terminal half-life of 0.52 hours, intermediate between GHRP-6 (0.30 h) and hexarelin (0.83 h), providing a clinically useful balance between rapid onset and sufficient duration for diagnostic GH sampling [1]. In terms of oral bioavailability, pralmorelin achieves 0.30–1.0%, which is numerically superior to GHRP-6 (0.30%) and hexarelin (0.20%) [1]. Notably, MK-677 (ibutamoren), a non-peptide GHS-R1a agonist, has a substantially longer half-life of ~24 hours and negligible oral bioavailability issues, but its continuous receptor activation produces a pharmacologically distinct GH profile from the pulsatile pattern generated by short-acting peptide agonists like pralmorelin [2].

Pharmacokinetics Half-life Oral bioavailability

Pralmorelin (GHRP-2) Acetate: Evidence-Guided Application Scenarios for Research and Diagnostic Procurement


Clinical Diagnostic Testing for Growth Hormone Deficiency (GHD): The Sole Regulatory-Approved GHS-R1a Agonist

Pralmorelin is the only growth hormone secretagogue with regulatory marketing approval for the diagnosis of GH deficiency, with an established clinical dosing protocol (2 µg/kg i.v. for pediatric patients, 100 µg for adults) and validated diagnostic cut-off thresholds (peak GH ≤9–15 µg/L indicating GHD) [1]. Its somatostatin-insensitive mechanism (evidence from Section 3, evidence item 3) provides robust GH stimulation even in patient populations with elevated somatostatin tone, such as the elderly and obese, making it a more reliable diagnostic agent than GHRH-based tests in these groups [2]. Procurement of GMP-grade pralmorelin hydrochloride is indicated for hospital endocrinology departments, clinical reference laboratories, and contract research organizations conducting standardized GH stimulation testing.

Maximal Acute GH Pulse Generation for Pharmacodynamic and Pituitary Reserve Studies

For experimental protocols where the primary endpoint is maximal acute GH release magnitude, pralmorelin's 2- to 3-fold potency advantage over GHRP-6 (Section 3, evidence item 1) and 1.3- to 1.5-fold higher peak GH than ipamorelin (Section 3, evidence item 2) make it the preferred GHS-R1a agonist. The 0.52 h half-life (Section 3, evidence item 6) supports a complete GH pulse profile (peak at ~20–30 min, return to baseline by 90–120 min) within a practical experimental sampling window. This application is suited for academic laboratories studying hypothalamic-pituitary axis function, pharmaceutical companies performing secretagogue dose-response characterization, and preclinical CROs conducting pituitary reserve assessments in animal models.

Appetite Stimulation and Feeding Behavior Research via Ghrelin Pathway Activation

Pralmorelin reliably induces hunger and increases food intake in humans and animal models through GHS-R1a activation on hypothalamic NPY/AgRP neurons [1]. Its intermediate ACTH/cortisol co-secretion profile (1.8–2.2× ACTH increase; Section 3, evidence item 4) provides a quantifiable HPA axis readout that can be incorporated as a secondary endpoint in feeding studies, unlike ipamorelin's ACTH-neutral signal which eliminates this parameter. Procurement is recommended for neuroscience and metabolism laboratories investigating ghrelin-mediated orexigenic pathways, cachexia/anorexia research groups, and animal facilities studying feeding behavior where both GH output and HPA axis engagement are relevant experimental variables.

Cardioprotection and Hepatoprotection Research Requiring High-Affinity Peripheral GHS-R1a Engagement

Pralmorelin's higher GHS-R1a binding affinity (Ki ~0.3–0.4 nM; Section 3, evidence item 2) translates to quantitatively greater peripheral tissue GHS-R1a activation compared with lower-affinity agonists. In rat cardiac ischemia/reperfusion models, pralmorelin reduces infarct size by approximately 18–24%, and in hepatoprotection models (D-galactosamine/LPS), it reduces ALT by 32–38% and TNF-α by 28–34% [1]. While hexarelin produces superior cardioprotection (~34–38%) via additional CD36 receptor engagement, pralmorelin's effects are attributable purely to GHS-R1a agonism without CD36 confounding, making it the more selective tool for GHS-R1a-specific cardioprotection research. Procurement is indicated for cardiovascular and hepatology research laboratories studying ghrelin receptor-mediated tissue protection.

Quote Request

Request a Quote for Acetic acid; pralmorelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.